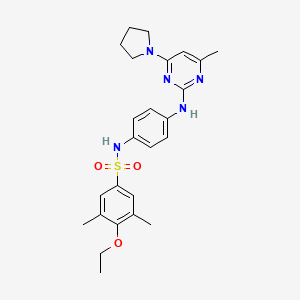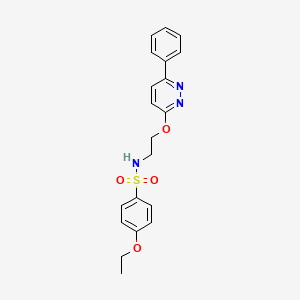
1-(4-fluoro-1H-indazol-3-yl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluoro-1H-indazol-3-yl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the indazole ring, along with the fluorine and methoxy substituents, contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the indazole and pyrrolidine moieties under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This includes the use of efficient catalysts, solvents, and reaction conditions to scale up the synthesis.
化学反応の分析
反応の種類
1-(4-フルオロ-1H-インダゾール-3-イル)-N-(2-メトキシフェニル)-5-オキソピロリジン-3-カルボキサミドは、以下のものを含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、およびその他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、およびその他の還元剤。
置換: 反応の種類に応じて、求核剤または求電子剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化は酸化された誘導体を生成する可能性がありますが、還元は化合物の還元された形態を生成する可能性があります。
4. 科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗炎症、抗菌、抗がん特性などの潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療における潜在的な治療用途について調査されています。
産業: 新しい材料と化学プロセスの開発に使用されます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
1-(4-フルオロ-1H-インダゾール-3-イル)-N-(2-メトキシフェニル)-5-オキソピロリジン-3-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を含みます。 インダゾール環およびその他の官能基は、酵素、受容体、またはその他の生体分子と相互作用して、さまざまな生物学的効果を引き起こす可能性があります。 具体的な分子標的と経路を解明するには、詳細な研究が必要です。
6. 類似の化合物との比較
類似の化合物
1H-インダゾール誘導体: 類似のインダゾール構造を持つ化合物。
フッ素化化合物: フッ素原子を含む化合物。
メトキシフェニル誘導体: メトキシフェニル基を持つ化合物。
独自性
1-(4-フルオロ-1H-インダゾール-3-イル)-N-(2-メトキシフェニル)-5-オキソピロリジン-3-カルボキサミドは、他の類似の化合物と比較して、独自の化学的および生物学的特性を与える可能性のある、官能基の特定の組み合わせにより、ユニークです。
類似化合物との比較
Similar Compounds
1H-indazole derivatives: Compounds with similar indazole structures.
Fluorinated compounds: Compounds containing fluorine atoms.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups.
Uniqueness
1-(4-fluoro-1H-indazol-3-yl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C19H17FN4O3 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
1-(4-fluoro-1H-indazol-3-yl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H17FN4O3/c1-27-15-8-3-2-6-13(15)21-19(26)11-9-16(25)24(10-11)18-17-12(20)5-4-7-14(17)22-23-18/h2-8,11H,9-10H2,1H3,(H,21,26)(H,22,23) |
InChIキー |
WJSWDYKAADPJCV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11238591.png)
![5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11238602.png)
![N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}cyclohexanamine](/img/structure/B11238605.png)

![methyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate](/img/structure/B11238614.png)
![6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11238615.png)
![N~4~-(2-methylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11238622.png)
![N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11238623.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11238629.png)
![2-Ethoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline](/img/structure/B11238639.png)
![N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11238643.png)

